4-Methyl-3-oxomorpholine-2-carboxylic acid
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Overview
Description
4-Methyl-3-oxomorpholine-2-carboxylic acid is a heterocyclic compound with the molecular formula C6H9NO4 It is a derivative of morpholine, featuring a carboxylic acid group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-oxomorpholine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glycine-derived enamino amides with suitable reagents to form the morpholine ring . The reaction conditions often include the use of acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-oxomorpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
4-Methyl-3-oxomorpholine-2-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-3-oxomorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar structure with 4-Methyl-3-oxomorpholine-2-carboxylic acid but features a pyrrole ring instead of a morpholine ring.
Other Morpholine Derivatives: Compounds such as 4-methylmorpholine and 3-oxomorpholine also share structural similarities.
Uniqueness: this compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C6H9NO4 |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
4-methyl-3-oxomorpholine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-7-2-3-11-4(5(7)8)6(9)10/h4H,2-3H2,1H3,(H,9,10) |
InChI Key |
OZCSEBGJECAUHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1=O)C(=O)O |
Origin of Product |
United States |
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